

Technical Support Center: Covalent Binding of HC-258 to TEAD

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Compound of Interest		
Compound Name:	HC-258	
Cat. No.:	B12377528	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the covalent binding of the inhibitor **HC-258** to the Transcriptional Enhanced Associate Domain (TEAD) protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **HC-258** as a TEAD inhibitor?

A1: **HC-258** is a covalent inhibitor of TEAD.[1] It is derived from flufenamic acid and contains an acrylamide "warhead" that forms an irreversible covalent bond with a specific cysteine residue within the palmitic acid (PA) binding pocket of TEAD.[1] This covalent modification prevents the natural binding of ligands and disrupts the interaction between TEAD and its coactivator, YAP (Yes-associated protein), thereby inhibiting TEAD-dependent gene transcription.[1][2]

Q2: Which specific amino acid residue in TEAD does **HC-258** covalently bind to?

A2: X-ray co-crystallization studies have confirmed that **HC-258** forms a covalent bond with Cysteine 380 (Cys380) in human TEAD2.[1] This cysteine residue is conserved across the four TEAD paralogs (TEAD1-4) and is located within the central lipid-binding pocket, which is also the site of post-translational palmitoylation.[1][2][3]



Q3: What are the key experimental methods to confirm the covalent binding of **HC-258** to TEAD?

A3: The primary methods to definitively confirm the covalent interaction between **HC-258** and TEAD are:

- Mass Spectrometry (MS): To detect the formation of a covalent adduct.[1][4][5]
- X-ray Co-crystallography: To visualize the covalent bond at atomic resolution.[1]
- Site-Directed Mutagenesis: To demonstrate that the interaction is dependent on the target cysteine residue.
- · Washout Experiments: To show the irreversibility of binding.

Q4: How does **HC-258** compare to other TEAD inhibitors?

A4: **HC-258** is part of a growing class of covalent TEAD inhibitors that target the central palmitate pocket.[1][7] Other notable covalent inhibitors include TED-347, DC-TEADin02, and MYF-03-176.[1][3][7] These inhibitors share the strategy of covalently modifying the conserved cysteine residue.[1][2][3] The table below summarizes key data for **HC-258** and a comparable covalent inhibitor, MYF-03-176.

Parameter	HC-258	MYF-03-176	Reference
Target Residue	Cys380 (in hTEAD2)	Conserved Cysteine	[1][3]
Binding Pocket	Palmitic Acid (PA) Pocket	Palmitate Pocket	[1][3]
Displacement Constant (Kdisp)	3.6 μM (Bodipy-PA displacement)	Not Reported	[1]
Cellular Activity	Inhibition of MDA-MB- 231 cell migration	Antiproliferative effect in NCI-H226 cells	[1][8]

Troubleshooting Guides



This section provides detailed protocols and troubleshooting tips for the key experiments used to validate the covalent binding of **HC-258** to TEAD.

Guide 1: Confirmation of Covalent Adduct Formation using Mass Spectrometry

Mass spectrometry is a fundamental technique to verify covalent modification by detecting the mass increase of the target protein corresponding to the molecular weight of the bound inhibitor.[4][6][9]

Experimental Protocol: Intact Protein Analysis

- Incubation: Incubate purified recombinant TEAD protein (e.g., hTEAD2 217-447) with a molar excess (e.g., 5-10 fold) of **HC-258** in an MS-compatible buffer (e.g., Ammonium Bicarbonate) at room temperature for 1-2 hours to ensure complete reaction.
- Control Samples: Prepare control samples including the TEAD protein with vehicle (e.g., DMSO) and HC-258 alone.
- Desalting: Remove excess, non-covalently bound inhibitor and incompatible buffer salts using a desalting column (e.g., C4 ZipTip) or liquid chromatography (LC).[10]
- Mass Analysis: Analyze the samples by Electrospray Ionization Mass Spectrometry (ESI-MS).[5][11]
- Data Interpretation: Deconvolute the resulting mass spectrum. A mass shift in the HC-258-treated sample equal to the molecular weight of HC-258, compared to the vehicle-treated protein, confirms the formation of a 1:1 covalent adduct.

Troubleshooting

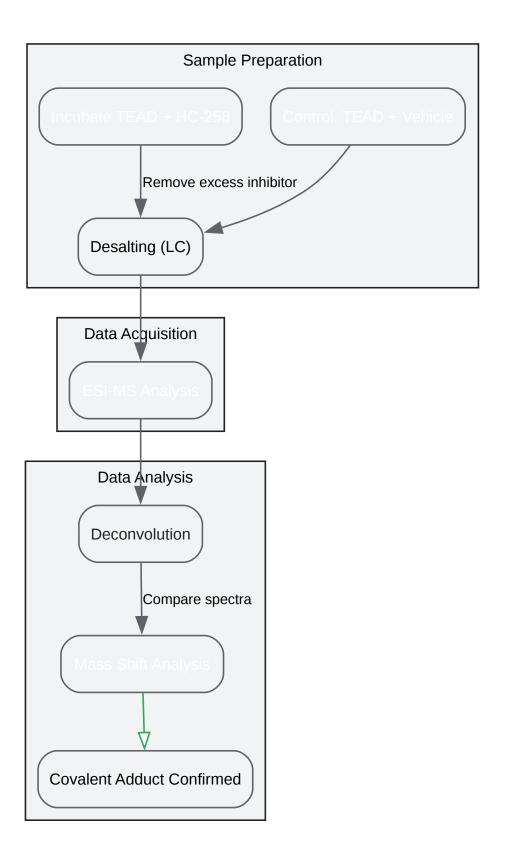
Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
No mass shift observed.	Incomplete reaction.	Increase incubation time, temperature, or molar excess of HC-258. Ensure the TEAD protein is active and properly folded.
Protein degradation.	Add protease inhibitors. Optimize buffer conditions (pH, salt concentration).	
Multiple mass adducts observed.	Non-specific binding or reaction with impurities.	Improve the purity of the protein and the compound. Optimize reaction stoichiometry.
Oxidation of the protein.	Perform the experiment under reducing conditions or with fresh protein samples.	
Low signal intensity.	Poor ionization or sample loss.	Optimize MS instrument parameters. Ensure efficient desalting and sample recovery.

Experimental Workflow: Mass Spectrometry





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Caption: Workflow for confirming covalent adduct formation via intact protein mass spectrometry.

Guide 2: Pinpointing the Modification Site with Peptide Mapping (MS/MS)

To identify the specific amino acid residue modified by **HC-258**, a bottom-up proteomics approach involving protein digestion and tandem mass spectrometry (MS/MS) is employed.[6] [12]

Experimental Protocol

- Adduct Formation and Denaturation: Form the TEAD-HC-258 adduct as described above.
 Denature the protein sample (e.g., with urea) and reduce and alkylate the cysteine residues that are not bound to HC-258.
- Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry. The instrument will isolate and fragment peptide ions.
- Database Searching: Search the fragmentation data against the known TEAD protein sequence. The software will look for peptide fragments with a mass modification corresponding to HC-258.
- Data Interpretation: The MS/MS spectrum of the modified peptide will confirm the exact site
 of covalent attachment (e.g., Cys380).[12]

Troubleshooting

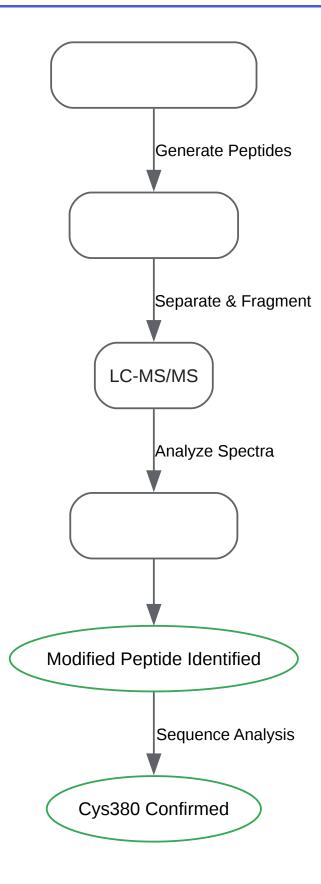
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Issue	Possible Cause	Suggested Solution
Modified peptide not detected.	Low abundance or poor ionization.	Optimize the digestion protocol. Use a different protease to generate different peptides. Manually inspect the MS1 data for the predicted m/z of the modified peptide.
Incomplete digestion.	Increase digestion time or enzyme-to-substrate ratio.	
Ambiguous modification site.	Fragmentation does not provide clear evidence.	Use alternative fragmentation methods (e.g., ETD instead of CID). Synthesize a standard of the modified peptide to compare fragmentation patterns.

Logical Diagram: Identifying the Covalent Binding Site





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Caption: Logical flow for identifying the specific amino acid modified by HC-258 using MS/MS.



Guide 3: Structural Confirmation with X-ray Cocrystallography

X-ray crystallography provides the most definitive, high-resolution evidence of a covalent bond between an inhibitor and its target protein.[1][13]

Experimental Protocol

- Protein Expression and Purification: Express and purify a crystallizable construct of TEAD (e.g., hTEAD2 217-447).
- Co-crystallization: Set up crystallization trials with the purified TEAD protein that has been pre-incubated with **HC-258** to form the covalent adduct.
- Data Collection and Structure Solution: Screen the resulting crystals for diffraction at a synchrotron source. Collect a complete dataset and solve the crystal structure.
- Analysis of Electron Density: Carefully examine the electron density map around the active site. Unambiguous, continuous electron density between the acrylamide moiety of HC-258 and the sulfur atom of Cys380 confirms the covalent linkage.[12]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Protein does not crystallize with the inhibitor.	Covalent modification may alter protein conformation or solubility.	Screen a wide range of crystallization conditions. Try different TEAD constructs or paralogs.
No clear electron density for the inhibitor.	Low occupancy of the inhibitor in the crystal lattice.	Ensure complete adduct formation before setting up crystallization trials.
Inhibitor is disordered.	The binding pocket may be flexible. Try co-crystallizing with stabilizing ligands if applicable.	



This technical guide provides a comprehensive framework for researchers to confidently confirm and troubleshoot the covalent binding of **HC-258** to TEAD, ensuring robust and reproducible experimental outcomes.

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